molecular formula C10H13ClFNO B2744979 3-(2-Fluorophenyl)pyrrolidin-3-ol hydrochloride CAS No. 2225136-99-0

3-(2-Fluorophenyl)pyrrolidin-3-ol hydrochloride

Cat. No.: B2744979
CAS No.: 2225136-99-0
M. Wt: 217.67
InChI Key: WYBSBIFXHWSYAT-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)pyrrolidin-3-ol hydrochloride is a halogenated pyrrolidine derivative featuring a fluorophenyl substituent at the 3-position of the pyrrolidine ring, with a hydroxyl group at the same position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

3-(2-fluorophenyl)pyrrolidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO.ClH/c11-9-4-2-1-3-8(9)10(13)5-6-12-7-10;/h1-4,12-13H,5-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBSBIFXHWSYAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C2=CC=CC=C2F)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)pyrrolidin-3-ol hydrochloride typically involves the reaction of 2-fluorobenzaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . The resulting product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)pyrrolidin-3-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its role as a building block in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structural features allow it to interact effectively with biological targets, making it a valuable component in drug development.

Case Studies in Medicinal Chemistry

  • Neurological Disorders : Research indicates that this compound may enhance the efficacy of drugs aimed at treating conditions such as depression and anxiety by modulating neurotransmitter systems. For instance, studies have shown that derivatives of this compound exhibit potential antidepressant effects by acting on serotonin and norepinephrine pathways .
  • Obesity Management : As a beta-3 adrenergic receptor agonist, 3-(2-Fluorophenyl)pyrrolidin-3-ol hydrochloride has been evaluated for its ability to promote lipolysis and thermogenesis in adipose tissue, suggesting its application in metabolic disorder treatments.

Biological Studies

In biological research, this compound is utilized to study receptor interactions and the mechanisms of action for various neurotransmitters. Its ability to influence biological pathways makes it a crucial element in understanding complex biochemical processes.

  • Anticonvulsant Effects : In preclinical models, compounds similar to this compound have demonstrated significant anticonvulsant properties, reducing seizure frequency in induced models.
  • Analgesic Properties : The compound has also been assessed for its analgesic effects using pain models like the hot plate test, showing promise for pain management applications.

Chemical Research

The compound serves as an important intermediate in various chemical reactions, facilitating the exploration of new synthetic pathways and reaction mechanisms. Its unique properties allow researchers to develop novel compounds with enhanced functionalities.

Synthesis Applications

  • Researchers utilize this compound to synthesize fluorinated derivatives that exhibit improved pharmacological properties such as increased metabolic stability and binding affinity due to the presence of fluorine .

Material Science

In material science, this compound contributes to the development of advanced materials such as polymers and coatings. Its unique chemical characteristics enable the creation of materials with specific properties tailored for particular applications.

Analytical Chemistry

The compound is employed in analytical methods to detect and quantify specific biological markers, enhancing diagnostic accuracy in medical testing. Its capability to interact with various biological systems makes it a useful tool for researchers in clinical settings.

ApplicationFindings
Neurological DisordersPotential antidepressant effects
Obesity ManagementPromotes lipolysis via beta-3 adrenergic receptors
Anticonvulsant ActivitySignificant reduction in seizure frequency
Analgesic EffectsDemonstrated efficacy in pain models

Table 2: Synthesis Applications

Compound TypeDescription
Fluorinated DerivativesEnhanced pharmacological properties
Advanced MaterialsDevelopment of tailored polymers
Diagnostic ToolsImproved accuracy in detecting biomarkers

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Fluorophenyl Substitution Patterns

3-(4-Fluorophenyl)pyrrolidin-3-ol (CAS 577986-35-7)
  • Structural Difference : Fluorine at the para position of the phenyl ring.
  • Electronic Effects: Para-fluorine exerts stronger electron-withdrawing effects, altering acidity and reactivity .
  • Purity : 95% (Combi-Blocks catalog) .
3-(2,3-Dichlorophenoxy)pyrrolidine Hydrochloride (CAS 817187-08-9)
  • Structural Difference: Dichlorophenoxy group instead of fluorophenyl.
  • Impact: Lipophilicity: Higher due to chlorine, enhancing membrane permeability but increasing toxicity risks . Synthesis Complexity: Phenoxy groups may require nucleophilic aromatic substitution, unlike direct aryl coupling .

Halogen and Substituent Variations

3-[(4-Chlorophenyl)methyl]pyrrolidin-3-ol Hydrochloride
  • Structural Difference : Chlorophenylmethyl group attached via a methyl linker.
  • Impact :
    • Flexibility : The methyl spacer increases conformational freedom, possibly affecting target selectivity .
    • Bioavailability : Chlorine’s larger size may reduce solubility compared to fluorine .
3-(3-Ethylphenyl)-3-fluoropyrrolidine Hydrochloride
  • Structural Difference : Ethylphenyl and fluorine on the pyrrolidine ring.
  • Polarity: Fluorine on the pyrrolidine increases polarity, enhancing aqueous solubility .

Pyrrolidine Ring Modifications

(3R,4R)-4-Fluoropyrrolidin-3-ol Hydrochloride (CAS 1523530-25-7)
  • Structural Difference : Fluorine at the 4-position of the pyrrolidine ring.
  • Impact: Stereoselectivity: The (3R,4R) configuration may optimize interactions with chiral biological targets . Molecular Formula: C4H9ClFNO (simpler structure, lower molecular weight = 137.57 g/mol) .
3-(Fluoromethyl)-3-Methylpyrrolidine Hydrochloride (CAS 1823319-20-5)
  • Structural Difference : Fluoromethyl and methyl groups on the pyrrolidine.
  • Impact :
    • Metabolic Stability : Fluoromethyl groups resist oxidative degradation, improving pharmacokinetics .
    • Molecular Weight : 153.63 g/mol, significantly lower than fluorophenyl analogs .

Physicochemical and Pharmacological Comparison

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Feature Application/Note
3-(2-Fluorophenyl)pyrrolidin-3-ol HCl (inferred) C10H11FClNO ~215.66 N/A Ortho-fluorophenyl substitution Pharmaceutical intermediate
3-(4-Fluorophenyl)pyrrolidin-3-ol C10H12FNO 181.21 577986-35-7 Para-fluorophenyl substitution Research chemical (95% purity)
(3R,4R)-4-Fluoropyrrolidin-3-ol HCl C4H9ClFNO 137.57 1523530-25-7 Fluorine on pyrrolidine ring Pharmaceuticals, stereoselective synthesis
3-[(2-Fluorophenyl)methyl]pyrrolidin-3-ol HCl C11H13FClNO 241.68 1246732-84-2 Benzyl-type substitution Available from 7 suppliers

Biological Activity

3-(2-Fluorophenyl)pyrrolidin-3-ol hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrrolidine ring and a fluorophenyl substituent. Its chemical formula is C10H12ClFNOC_{10}H_{12}ClFNO, and it has been studied for its interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The fluorine atom in the phenyl group enhances lipophilicity, potentially increasing membrane permeability and receptor binding affinity.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown promise in inhibiting certain enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as cancer and inflammation.
  • Receptor Modulation : It may act as a modulator for neurotransmitter receptors, contributing to its potential use in neurological disorders.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description
Antimicrobial Exhibits activity against various bacterial strains, suggesting potential use as an antibacterial agent.
Antitumor Preliminary studies indicate cytotoxic effects on cancer cell lines, warranting further investigation.
Neuroprotective Potential modulation of neurotransmitter systems may offer protective effects in neurodegenerative diseases.

Research Findings

Recent studies have investigated the compound's efficacy in various biological assays:

  • Antimicrobial Activity :
    • In vitro tests demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
    • Specific studies highlighted its effectiveness against strains like Staphylococcus aureus and Escherichia coli.
  • Antitumor Activity :
    • Case studies have reported that this compound induces apoptosis in specific cancer cell lines, such as breast and lung cancer cells .
    • The mechanism involves the activation of caspase pathways, leading to programmed cell death.
  • Neuroprotective Effects :
    • Research indicates that the compound may protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits for conditions like Alzheimer's disease .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Study on Antibacterial Properties :
    A study published in MDPI evaluated the antibacterial efficacy against multiple strains, finding that the compound significantly inhibited bacterial growth at low concentrations .
  • Cytotoxicity Assay :
    Another research article focused on the cytotoxic effects on cancer cell lines, demonstrating that treatment with the compound resulted in reduced cell viability and increased apoptosis markers .

Q & A

Q. What are the recommended storage conditions for 3-(2-Fluorophenyl)pyrrolidin-3-ol hydrochloride to ensure stability?

The compound should be stored at 2–8°C in a tightly sealed, moisture-resistant container. Avoid exposure to heat, light, or reactive substances. Similar hydrochlorides, such as pyrrolidin-3-ol derivatives, require refrigeration to prevent decomposition or hygroscopic degradation .

Q. Which spectroscopic methods are suitable for characterizing the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the fluorophenyl and pyrrolidine moieties. Mass spectrometry (MS) validates molecular weight, while Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups like hydroxyl and amine. Comparative data from structurally related compounds (e.g., 3-Methyl-2-phenylpyrrolidine hydrochloride) suggest these methods are reliable for structural elucidation .

Q. How can researchers verify the purity of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is recommended, using a C18 column and acetonitrile/water mobile phase. Purity thresholds (>97%) align with standards for similar hydrochlorides, such as (R)-4-Aminotetrahydro-2H-pyran-3-ol hydrochloride, which require rigorous analytical validation .

Q. What safety precautions are necessary when handling this compound?

Use personal protective equipment (PPE), including nitrile gloves and lab coats. Work in a fume hood to avoid inhalation. In case of skin contact, wash immediately with water (15+ minutes) and consult a physician. These protocols align with safety guidelines for pyridine- and pyrrolidine-derived hydrochlorides .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound?

Reaction conditions such as temperature, solvent polarity, and catalyst selection significantly impact yield. For example, fluorinated precursors like 5′-Fluoro-2′-hydroxyacetophenone require anhydrous conditions to minimize side reactions. Monitoring reaction progress via Thin-Layer Chromatography (TLC) and adjusting stoichiometry of reagents (e.g., reducing agents) can enhance efficiency .

Q. What strategies resolve contradictions between computational predictions and experimental data for stereochemical configuration?

Discrepancies in stereochemical assignments (e.g., R vs. S configurations) can be addressed using X-ray crystallography for definitive structural analysis. Alternatively, chiral HPLC with a cellulose-based column can separate enantiomers, as demonstrated in studies of (S)-1-((S)-2-(4-fluorophenyl)ethyl)pyrrolidin-3-ol derivatives .

Q. How does the fluorophenyl substituent influence the compound’s physicochemical properties compared to non-fluorinated analogs?

Fluorine’s electronegativity increases lipophilicity and metabolic stability. Comparative studies with non-fluorinated pyrrolidine hydrochlorides (e.g., 3-Benzyl-2-isopropylpyrrolidine hydrochloride) show altered solubility profiles and hydrogen-bonding capacity, impacting crystallization behavior and bioavailability .

Q. What methodologies are effective for analyzing degradation products under accelerated stability testing?

Forced degradation studies (acid/base hydrolysis, oxidative stress) coupled with LC-MS/MS can identify breakdown products. For example, hydrolysis of the pyrrolidine ring or fluorophenyl detachment may occur under acidic conditions. Reference protocols from dihydrochloride salts (e.g., 3-(3-Chlorophenyl)-tetrahydropyrazolo-pyridine dihydrochloride) recommend photostability testing using ICH guidelines .

Q. How can researchers mitigate batch-to-batch variability in synthetic routes?

Implement Quality-by-Design (QbD) principles, including Design of Experiments (DoE), to identify critical process parameters (CPPs). For instance, controlling reaction time and purification steps (e.g., recrystallization solvent ratios) reduces variability. Documentation of intermediate characterization (e.g., melting points, NMR) ensures reproducibility, as seen in synthesis of 3-(3-ethylphenyl)-3-fluoropyrrolidine hydrochloride .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across studies?

Cross-validate assays using standardized positive/negative controls (e.g., receptor-binding assays for neurological targets). Consider batch-specific impurities (e.g., residual solvents) quantified via Gas Chromatography (GC). Comparative studies with analogs like (1-Methyl-4-piperidinyl)[3-(2-chlorophenylethyl)pyridinyl]methanone hydrochloride highlight the importance of purity thresholds in activity correlation .

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